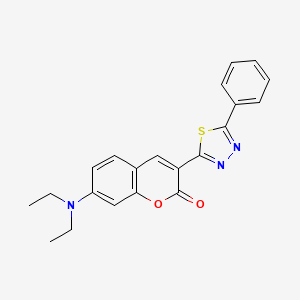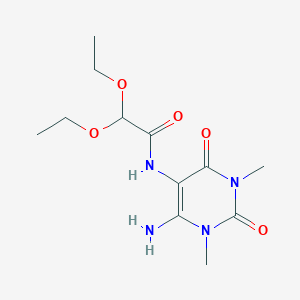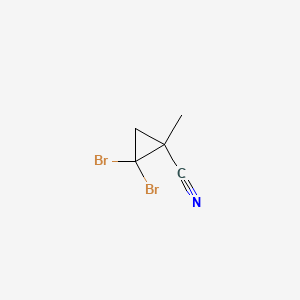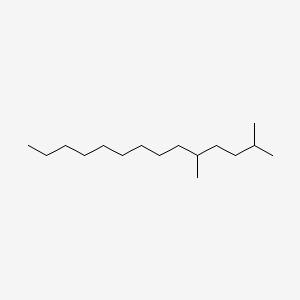
2,5-Dimethyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyltetradecane is a hydrocarbon with the molecular formula C16H34. It is a branched alkane, characterized by the presence of two methyl groups attached to the fifth and second carbon atoms of the tetradecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of hydrogen and carbon atoms connected by single bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpentane, with a longer-chain alkyl halide under the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of 2,5-dimethyl-1-tetradecene using a palladium or platinum catalyst. This process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under extreme conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst under high pressure.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
2,5-Dimethyltetradecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the biosynthesis of natural products in certain microorganisms.
Medicine: Investigated for its potential use as a hydrophobic agent in drug delivery systems.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyltetradecane largely depends on its application. In drug delivery systems, for instance, it acts as a hydrophobic agent, facilitating the encapsulation and controlled release of hydrophobic drugs. Its molecular structure allows it to interact with lipid membranes, enhancing the permeability and absorption of the encapsulated drugs .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethyltetradecane
- 2,6-Dimethyltetradecane
- 3,5-Dimethyltetradecane
Comparison: 2,5-Dimethyltetradecane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For example, the placement of the methyl groups can affect the compound’s boiling point, solubility, and reactivity compared to its isomers .
Propriétés
Numéro CAS |
56292-64-9 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
Clé InChI |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
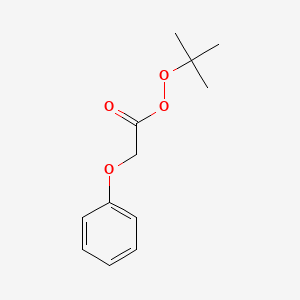

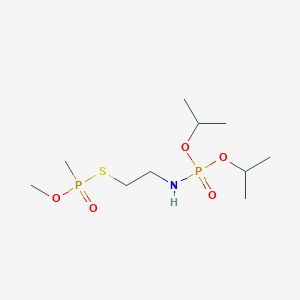
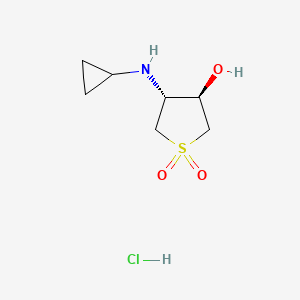
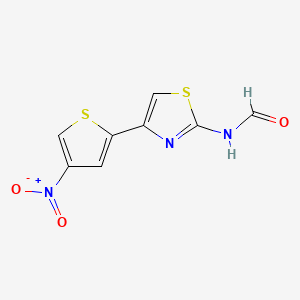


![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
